molecular formula C6H13N3O B182203 6-Azidohexan-1-ol CAS No. 146292-90-2

6-Azidohexan-1-ol

Cat. No. B182203
M. Wt: 143.19 g/mol
InChI Key: WHYHCPIPOSTZRU-UHFFFAOYSA-N
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Description

6-Azidohexan-1-ol is a chemical compound with the molecular formula C6H13N3O . It has an average mass of 143.187 Da and a monoisotopic mass of 143.105865 Da . It is also known by other names such as 1-Hexanol, 6-azido- .


Molecular Structure Analysis

The molecular structure of 6-Azidohexan-1-ol consists of 6 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The structure is characterized by the presence of an azido group (-N3) and a hydroxyl group (-OH).


Physical And Chemical Properties Analysis

6-Azidohexan-1-ol has several notable physical and chemical properties . It has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, and index of refraction. It also has a molar refractivity, 4 H bond acceptors, 1 H bond donor, 6 freely rotating bonds, and no Rule of 5 violations. Its ACD/LogP is 0.85, and its ACD/LogD (pH 5.5 and 7.4) is 1.30. It has a polar surface area of 33 Å2.

Scientific Research Applications

  • Synthesis of Azoles and Potential Anti-COVID-19 Applications : 6-Azidohexan-1-ol has been used in the synthesis of azoles through copper(I)-catalyzed Huisgen’s 1,3-dipolar cycloadditions, leading to the formation of 1,2,3-triazoles. This method has potential applications in developing therapeutic agents for COVID-19 (Guesmi et al., 2022).

  • Photoaffinity Labeling in Drug Development : Azido analogues of 5,6-dimethylxanthenone-4-acetic acid, which are synthesized using compounds like 6-Azidohexan-1-ol, are used in photoaffinity labeling of proteins. This technique helps in identifying molecular targets for drugs in clinical trials, particularly as vascular disrupting agents (Palmer et al., 2007).

  • Metabolic Labeling of Glycans : 6-Azidohexan-1-ol and related azido sugars are used in the metabolic labeling of glycans, allowing for the visualization and proteomic analysis of specific glycoprotein types in cells and organisms (Laughlin & Bertozzi, 2007).

  • Synthesis of Anti-HIV Drugs : In the field of antiviral drug development, 6-Azidohexan-1-ol is utilized in the synthesis of compounds with potential as anti-HIV drugs. These compounds are investigated for their biological stability and activity against HIV (Kumar et al., 1994).

  • Synthesis of Biologically Active Compounds : It serves as a precursor in the synthesis of azabicyclo[3.1.0]hexane-1-ols, which are intermediates for creating pharmacologically active products. These compounds have applications in the asymmetric synthesis of various biologically active molecules (Jida et al., 2007).

  • Study of Intramolecular Interactions : Research into the intramolecular interactions of trans-2-azidocycloalk-3-en-1-ols, which are derived from compounds like 6-Azidohexan-1-ol, contributes to a deeper understanding of chemical structures and reactions, particularly in the context of cycloaddition reactions (Çetinkaya et al., 2021).

Safety And Hazards

The specific safety and hazard information for 6-Azidohexan-1-ol is not detailed in the search results. It is always recommended to refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information .

properties

IUPAC Name

6-azidohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O/c7-9-8-5-3-1-2-4-6-10/h10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYHCPIPOSTZRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCO)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453324
Record name 6-azidohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Azidohexan-1-ol

CAS RN

146292-90-2
Record name 6-azidohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Bromo-1-hexanol (5.00 g, 27.6 mmol) was dissolved in 12 mL of DMF. To this solution, sodium azide (4.00 g, 61.5 mmol) was added and the mixture was stirred at 50° C. for 3 days. The mixture was concentrated by evaporation, and distilled water (10 mL) was added thereto. This aqueous solution was extracted six times with diethyl ether, and the combined organic extracts were dried over magnesium sulfate, followed by evaporation to give a product (6-azido-1-hexanol). The yield was 99% or more.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
A Guesmi, L Khezami, W Abd El-Fattah… - Oriental Journal of …, 2022 - search.proquest.com
… Huisgen’s 1,3-dipolar cycloadditions in water of 6-azidohexan-1-ol dotted with terminal alkynes and catalyzed with copper nanoparticles, offering access to 1,2,3-triazoles 1,4-…
Number of citations: 2 search.proquest.com
S Homayonia, CC Ling - European Journal of Organic …, 2022 - Wiley Online Library
… Thus, compound 8 was first subjected to a direct glycosylation with 6-azidohexan-1-ol in … , and subsequently, a glycosylation with 6-azidohexan-1-ol. After stirring compound 12 with …
MR Harvey, F Chiodo, W Noest, CH Hokke… - Molecules, 2021 - mdpi.com
… The 6-azidohexan-1-ol linker was installed using a protocol we recently developed for the … [19,20], and addition of 6-azidohexan-1-ol then provided the spacer equipped fucoside 5 in a …
Number of citations: 1 www.mdpi.com
Z Zhang, C Dong, C Yang, D Hu, J Long… - Advanced Synthesis …, 2010 - Wiley Online Library
… The catalytic activity of the PVP-coated Cu 2 O nanoparticles system was investigated in the Huisgen cycloaddition reaction using 6-azidohexan-1-ol (1) and hex-5-yn-1-ol (2) as model …
Number of citations: 100 onlinelibrary.wiley.com
N Cengiz, H Kabadayioglu… - Journal of Polymer …, 2010 - Wiley Online Library
… The reaction mixture was cooled to room temperature and extracted with CH 2 Cl 2 (3 × 25 mL) to obtain pure 6-azidohexan-1-ol (4.6 g, 95% yield). Then, 6-azidohexan-1-ol (1.0 g, 7.7 …
Number of citations: 35 onlinelibrary.wiley.com
R Suzuki, X Xia, T Gao, T Yamamoto, K Tajima… - Polymer …, 2022 - pubs.rsc.org
Hyperbranched polyesters (HBPEs) are well-known interesting materials used in many fields. However, the known synthetic approaches for HBPEs lack versatility. Herein, we report a …
Number of citations: 6 pubs.rsc.org
S Boncel, AP Herman, S Budniok, RG Jędrysiak… - pstorage-acs-6854636.s3 …
To a stirred solution of 4.840 g (20 mmol) 1-hexadecanol in 40 mL of freshly distilled methylene chloride containing 4.040 g (40 mmol) of triethylamine 2.875 g (25 mmol) of …
C Villegas, A Diacon, T Gorisse, L Derue… - Helvetica Chimica …, 2023 - Wiley Online Library
… The synthesis of all these materials was using an esterification reaction of [60]PCBA and [70]PCBA with 3azidopropan-1-ol or 6-azidohexan-1-ol under activation conditions in the …
Number of citations: 2 onlinelibrary.wiley.com
C Alex - 2016 - dr.iiserpune.ac.in
… Compound 9 (2.083g, 4.734 mmol, 1.0 eq.) was dissolved in CH2Cl2 and 6-azidohexan1-ol (0.542g, 3.787 mmol, 0.8 eq.) was added to it. 4 Å Molecular sieves were added and the …
Number of citations: 0 dr.iiserpune.ac.in
TC Rezende, CMR Abreu, AC Fonseca, CM Higa, L Li… - Polymer, 2020 - Elsevier
… 4,5-Bis(2-ethylhexyl)-1-(6-hydroxyhexyl)-1H-1,2,3-triazole-4,5-dicarboxylate and 6-azidohexan-1-ol were synthesized as described previously [19]. 6-Azidohexan-1-ol (1.570 g, 10.98 …
Number of citations: 14 www.sciencedirect.com

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